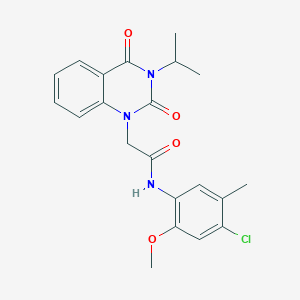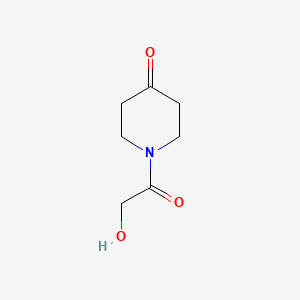
N-(cyanomethyl)-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-1H-pyrrole-3-carboxamide: is a heterocyclic compound that features a pyrrole ring substituted with a cyanomethyl group and a carboxamide group
Mechanism of Action
Target of Action
N-(cyanomethyl)-1H-pyrrole-3-carboxamide, hereafter referred to as the compound, is a chemical that has been found to have significant biological activity. It’s known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis and have diverse biological activities .
Mode of Action
It has been found that similar compounds, such as n-cyanomethyl-2-chloroisonicotinamide (nci), can induce systemic acquired resistance (sar) in plants . SAR is a plant defense system against a broad range of pathogens and is induced through the salicylic acid (SA)-mediated pathway . NCI can induce SAR by activating the site between SA accumulation and NPR1 in the SAR signaling pathway
Biochemical Pathways
It’s known that similar compounds can affect the salicylic acid-mediated pathway, which is crucial for the systemic acquired resistance (sar) in plants . This pathway plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
It’s known that similar compounds, such as flonicamid, are metabolized in the liver by several cytochrome p450 (cyp) enzymes
Result of Action
It’s known that similar compounds, such as nci, can induce a broad range of disease resistance in tobacco and rice and induce sar marker gene expression without sa accumulation in tobacco
Action Environment
It’s known that similar compounds, such as flonicamid, are systemic pyridine insecticides with selective activity against hemipterous pests . The action of these compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
N-(cyanomethyl)-1H-pyrrole-3-carboxamide is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of zinc finger DHHC domain-containing (zDHHC) palmitoyltransferase 20 . The nature of these interactions is complex and can vary depending on the specific biomolecule involved.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits S-acylation of Legionella E3 ligase GobX, MyD88, and Ras .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the reaction of pyrrole-3-carboxylic acid with cyanomethylating agents under suitable conditions. For instance, the reaction of pyrrole-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(cyanomethyl)-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the cyanomethyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-(cyanomethyl)-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-isoquinolinium salts
- N-(cyanomethyl)-pyridinium salts
Comparison: N-(cyanomethyl)-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(cyanomethyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-2-4-10-7(11)6-1-3-9-5-6/h1,3,5,9H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKJYXFFVBYXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2477855.png)

![1-[1-(5-methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)


![2-(NAPHTHALEN-2-YLOXY)-N-[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]ACETAMIDE](/img/structure/B2477869.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2477872.png)

